N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide
Description
N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a cyclopropanecarboxamide moiety
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[1-[2-(2-methoxyanilino)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-7-3-2-6-15(16)20-17(22)12-21-10-4-5-14(11-21)19-18(23)13-8-9-13/h2-3,6-7,13-14H,4-5,8-12H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
DHDJCMOAWNJCSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenyl isocyanate.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidine ring and the methoxyphenyl group are likely involved in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[(2-chlorophenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide
- N-(1-{[(2-fluorophenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide
Uniqueness
N-(1-{[(2-methoxyphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
